
2-Methyl-3-phenylquinoxaline
Vue d'ensemble
Description
2-phenyl-3-methyl-Quinoxaline is a synthetic intermediate useful for pharmaceutical synthesis.
Activité Biologique
2-Methyl-3-phenylquinoxaline is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and virology. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of Quinoxaline Derivatives
Quinoxaline and its derivatives have been recognized for a wide range of therapeutic properties, including:
- Anticancer : Inhibiting cancer cell proliferation.
- Antiviral : Effective against various viral infections.
- Antimicrobial : Active against bacteria and fungi.
- Anti-inflammatory : Reducing inflammation in various models.
This compound is particularly noted for its role as a platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) inhibitor , showcasing modest inhibitory activity against this target .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tyrosine Kinases : This compound inhibits PDGF signaling pathways, which are crucial in cell proliferation and survival, particularly in cancerous cells .
- Antiviral Activity : It has shown potential antiviral effects, particularly against dengue virus (DENV), where structural modifications have led to enhanced activity .
- Cytotoxicity Against Cancer Cells : Studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines, including HCT-116 and MCF-7 .
Anticancer Activity
A study evaluated the anticancer properties of various quinoxaline derivatives, including this compound. The compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines, indicating significant antiproliferative activity .
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
This compound | HCT-116 | 1.9 |
MCF-7 | 7.52 |
Antiviral Activity
Research focused on the antiviral properties of quinoxaline derivatives found that modifications at specific positions significantly impacted their efficacy against DENV. For instance, the introduction of electron-donating groups enhanced antiviral activity. The most active derivative showed an EC50 value of approximately 0.81 μM, outperforming ribavirin in terms of potency .
Compound | Virus | EC50 (μM) |
---|---|---|
This compound | DENV | 0.81 |
Ribavirin | DENV | 12.61 |
Case Studies
- Inhibition Studies : In vitro studies indicated that this compound could inhibit COX-2 expression in liver cells, suggesting a potential mechanism for its anti-inflammatory and antiviral effects .
- Structure-Activity Relationship (SAR) : Detailed SAR studies highlighted that modifications on the quinoxaline structure could lead to increased biological activity, emphasizing the importance of electronic properties and sterics in drug design .
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that 2-Methyl-3-phenylquinoxaline exhibits antimicrobial properties . A study demonstrated its effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The compound's mechanism involves binding to DNA, thereby inhibiting the replication of pathogens .
Table 1: Antimicrobial Efficacy of this compound
Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Mycobacterium smegmatis | 16 | 6.25 µg/ml |
Pseudomonas aeruginosa | 14 | 12.5 µg/ml |
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies showed that derivatives of this compound could inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7. The IC50 values ranged from 1.9 to 7.52 µg/ml, indicating potent activity against these cancer types .
Table 2: Anticancer Activity of Quinoxaline Derivatives
Compound | Cell Line | IC50 (µg/ml) |
---|---|---|
Methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates | HCT-116 | 1.9 |
N-Alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides | MCF-7 | 2.3 |
Industrial Applications
In the industrial sector, this compound is utilized in developing materials with specific electronic properties, such as organic semiconductors. Its ability to form stable complexes with various metals makes it a candidate for applications in organic electronics and photovoltaics .
Case Studies
- Antiviral Research : A comprehensive review highlighted quinoxalines' potential as antiviral agents against respiratory pathogens, including influenza and coronaviruses . The study emphasized structure–activity relationships (SAR) that guide the development of effective antiviral drugs.
- Synthesis of New Derivatives : A recent investigation synthesized several new quinoxaline derivatives, demonstrating improved biological activities compared to their parent compounds. This research focused on modifying the quinoxaline scaffold to enhance its therapeutic potential against cancer .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-methyl-3-phenylquinoxaline, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation of 1,2-phenylenediamine with pyruvophenone (methyl benzoylacetate) under catalytic conditions. reports a 97% yield using this method, while describes an NHOH-HCl-mediated α-methylsulfonylation approach yielding 80%. Key factors affecting yield include:
- Catalyst choice : Copper(I) chloride (CuCl) enhances cyclization efficiency in some quinoxaline syntheses .
- Solvent selection : Polar aprotic solvents (e.g., chlorobenzene) improve reaction homogeneity .
- Temperature : Elevated temperatures (e.g., 343 K) accelerate condensation but may require careful monitoring to avoid side reactions .
Q. How is this compound characterized using NMR spectroscopy?
Key NMR features ():
- H NMR (CDCl): δ 8.05–8.02 (m, 1H, aromatic), 7.63–7.36 (m, 7H, aromatic), 2.69 (s, 3H, CH).
- C NMR : Distinct signals at δ 154.4 (quinoxaline C=N), 24.0 (CH).
Methodological tip: Use deuterated solvents (e.g., CDCl) and reference tetramethylsilane (TMS) for calibration.
Q. What are the common reactivity patterns of this compound in organic transformations?
- Hydrogenation : Catalytic hydrogenation produces tetrahydroquinoxalines with stereochemical control (41% yield, 79% ee for cis isomer) .
- Inertness toward maleic anhydride : Unlike 2,3-dimethylquinoxaline, the methyl and phenyl substituents sterically hinder Diels-Alder reactivity .
Q. How can crystallographic data inform structural analysis of quinoxaline derivatives?
Single-crystal X-ray diffraction (e.g., ) reveals:
- Dihedral angles between aromatic rings (e.g., 49.32° between quinoxaline and phenyl groups) .
- Intermolecular interactions (C–H⋯π, π–π stacking) influencing packing and stability .
Methodology: Grow crystals via slow evaporation (e.g., hexanes/EtOAC) and use software like DIAMOND for visualization .
Q. What safety protocols are recommended for handling this compound?
- Protective gear : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Waste disposal : Segregate organic waste and use licensed disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How does stereoselectivity in the hydrogenation of this compound depend on substituent effects?
Asymmetric hydrogenation using chiral catalysts (e.g., Rh or Ir complexes) yields cis-tetrahydroquinoxaline with 79% ee, influenced by:
- Steric bulk : The phenyl group directs face-selective adsorption on the catalyst .
- Electronic effects : Electron-withdrawing substituents may alter transition-state geometry .
Methodology: Monitor enantiomeric excess via chiral HPLC or polarimetry.
Q. How can crystallographic data resolve contradictions in reported reactivity?
For example, notes inertness toward maleic anhydride, while other quinoxalines react. Crystallography clarifies:
- Steric hindrance : The 3-phenyl group blocks access to reactive sites .
- Electronic effects : Reduced electron density at the quinoxaline core limits electrophilic attack .
Q. What computational tools predict synthetic pathways or pharmacological activity?
- Retrosynthetic analysis : Use databases (PubChem, Reaxys) to identify feasible precursors and reaction conditions .
- Molecular docking : Screen derivatives against biological targets (e.g., kinases) to prioritize anti-proliferative candidates .
Q. How do reaction conditions influence regioselectivity in quinoxaline functionalization?
- Electrophilic substitution : Electron-rich positions (C-6/C-7) are favored under acidic conditions .
- Catalytic cross-coupling : Palladium catalysts enable C–H activation at sterically accessible sites .
Q. What methodologies assess the environmental stability of this compound?
Propriétés
IUPAC Name |
2-methyl-3-phenylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAQDFDMDUFBPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323945 | |
Record name | 2-Methyl-3-phenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10130-23-1 | |
Record name | 2-Methyl-3-phenylquinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-3-phenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.